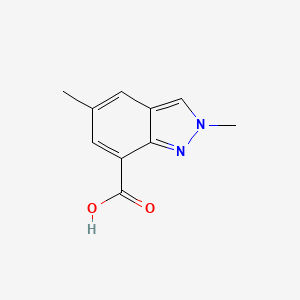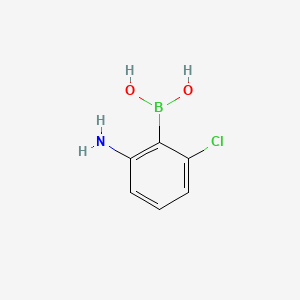
(2-Amino-6-chlorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-6-chlorophenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a benzene ring substituted with an amino group at the 2-position and a chlorine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-6-chlorophenyl)boronic acid typically involves the reaction of 2-amino-6-chlorophenylboronic acid pinacol ester with a suitable hydrolyzing agent. The pinacol ester is prepared through a borylation reaction, where 2-amino-6-chlorophenyl halide reacts with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale borylation reactions followed by hydrolysis. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: (2-Amino-6-chlorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under suitable conditions.
Major Products Formed: The major products formed from these reactions include substituted phenylboronic acids, phenols, and various amine derivatives .
Scientific Research Applications
(2-Amino-6-chlorophenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Amino-6-chlorophenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The boronic acid group interacts with hydroxyl or amino groups on the target molecules, forming stable complexes that disrupt normal biological functions .
Comparison with Similar Compounds
2-Chlorophenylboronic acid: Similar structure but lacks the amino group, leading to different reactivity and applications.
4-Aminophenylboronic acid: Similar structure but with the amino group at the 4-position, affecting its chemical behavior and biological activity.
Phenylboronic acid: The simplest boronic acid derivative, used widely in organic synthesis.
Uniqueness: (2-Amino-6-chlorophenyl)boronic acid is unique due to the presence of both amino and chlorine substituents on the benzene ring, which confer distinct reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C6H7BClNO2 |
|---|---|
Molecular Weight |
171.39 g/mol |
IUPAC Name |
(2-amino-6-chlorophenyl)boronic acid |
InChI |
InChI=1S/C6H7BClNO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H,9H2 |
InChI Key |
LRLLLJKLIXJDAJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=C1Cl)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


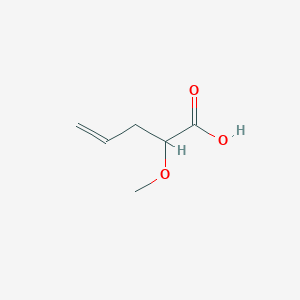
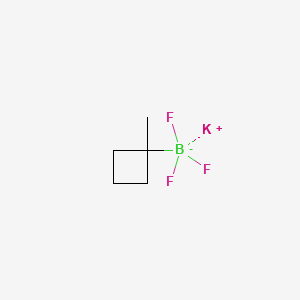

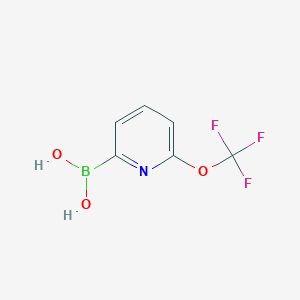
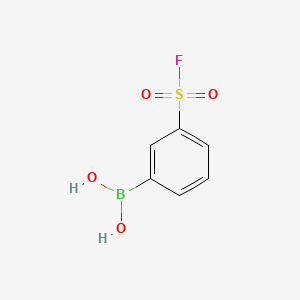
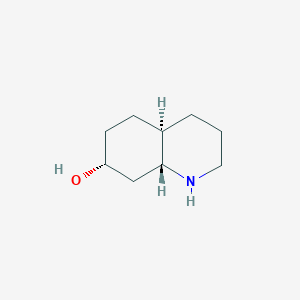
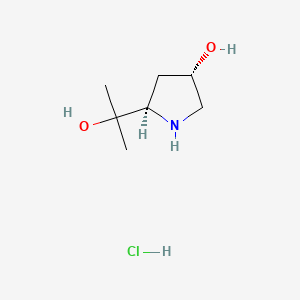
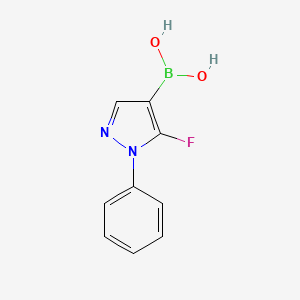

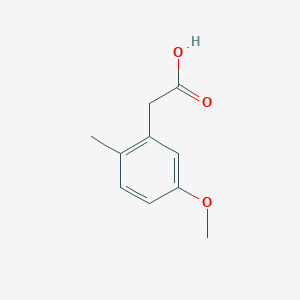
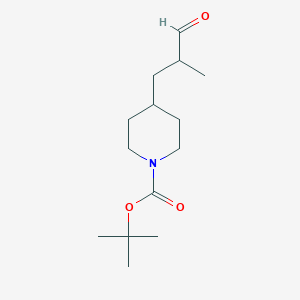
![2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol trihydrochloride](/img/structure/B15298341.png)

